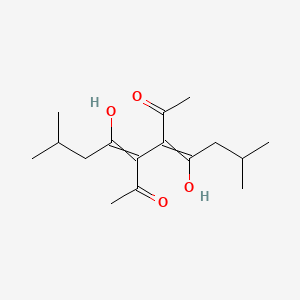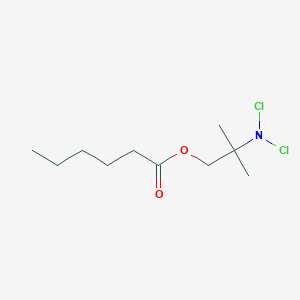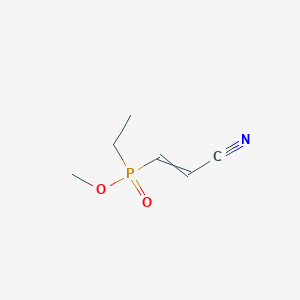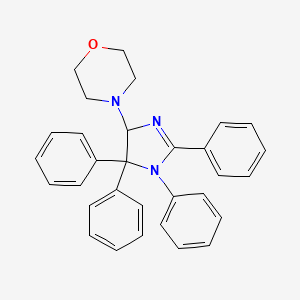
4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine is a complex organic compound that features a morpholine ring fused with a tetraphenyl-substituted imidazole. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can yield dihydro-imidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl rings or the imidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts like palladium or nickel .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of phenyl-substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Triphenylimidazole: Another imidazole derivative with similar structural features but different functional groups.
4,5-Dihydro-1H-imidazol-2-ylphenol: A simpler imidazole derivative with fewer phenyl substitutions.
Uniqueness
4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine is unique due to its tetraphenyl substitution, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61253-77-8 |
|---|---|
Molekularformel |
C31H29N3O |
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
4-(1,2,5,5-tetraphenyl-4H-imidazol-4-yl)morpholine |
InChI |
InChI=1S/C31H29N3O/c1-5-13-25(14-6-1)29-32-30(33-21-23-35-24-22-33)31(26-15-7-2-8-16-26,27-17-9-3-10-18-27)34(29)28-19-11-4-12-20-28/h1-20,30H,21-24H2 |
InChI-Schlüssel |
YZDRGUXFVAFOKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2C(N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)

![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
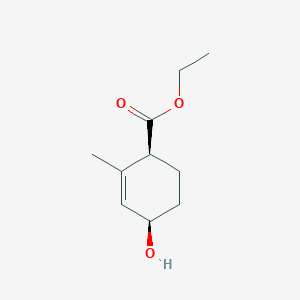

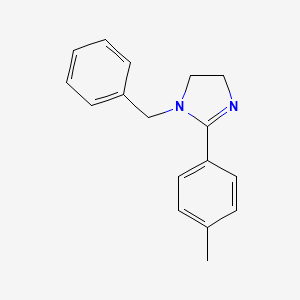
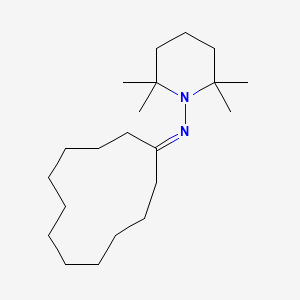

![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
